molecular formula C20H16N4O3 B4709942 3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide

3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide

Cat. No.: B4709942
M. Wt: 360.4 g/mol
InChI Key: MEZHYQZQIFUGHP-PTNGSMBKSA-N
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Description

3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

Uniqueness

3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano and nitro groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c21-12-15(14-5-7-17(8-6-14)24(26)27)11-16-13-23(10-9-20(22)25)19-4-2-1-3-18(16)19/h1-8,11,13H,9-10H2,(H2,22,25)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZHYQZQIFUGHP-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCC(=O)N)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CCC(=O)N)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide
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3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide
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3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide
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3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide
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3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide
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3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]propanamide

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